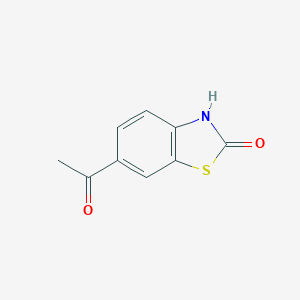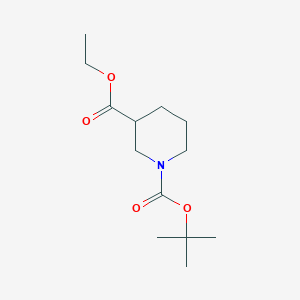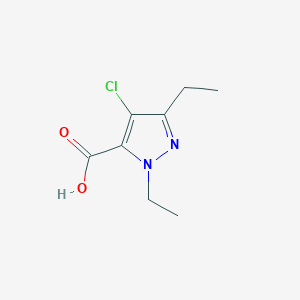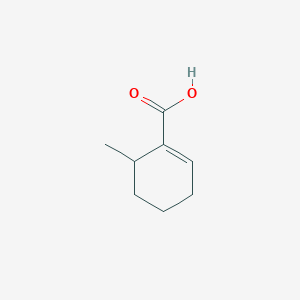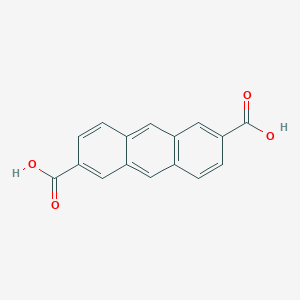
Anthracene-2,6-dicarboxylic acid
Descripción general
Descripción
Anthracene-2,6-dicarboxylic acid is a compound with the molecular formula C16H10O4 and a molecular weight of 266.25 . It is a yellow solid and has a larger conjugating π-system that enables the development of fluorescent materials . It also exhibits interesting magnetic and luminescent properties .
Molecular Structure Analysis
The InChI code for Anthracene-2,6-dicarboxylic acid is1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) . This indicates the presence of an anthracene core with carboxylic acid groups at the 2 and 6 positions. Chemical Reactions Analysis
Anthracene-2,6-dicarboxylic acid can undergo a [4+4] photodimerization reaction when irradiated in an aqueous basic solution . This reaction results in the formation of two diastereomeric products .Physical And Chemical Properties Analysis
Anthracene-2,6-dicarboxylic acid is a yellow solid . It has a molecular weight of 266.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación
1. Synthesis of Anthracene Derivatives
- Summary of Application: Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties . They are used in several areas, including the biological field and the application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
- Methods of Application: The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade . These methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- Results or Outcomes: The development and application of several organic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), polymeric materials, and other kinds of materials .
2. Thermal Hysteresis in an Anthracene-based Manganese(II) Complex
- Summary of Application: Anthracene-based ligands exhibit radical-actuated photochromic behavior, in which ligand with π-conjugations can kinetically stabilize the photogenerated .
- Methods of Application: A series of isostructural chain complexes were synthesized using 9,10-anthracene dicarboxylic acid as a photoactive component . The electron transfer photo-chromic Mn2+ and Zn2 compounds with photogenerated diradicals were confirmed by structures, optical spectra, magnetic analyses, and density functional theory calculations .
- Results or Outcomes: For the Mn2 analog, light irradiation changes the spin topology from a single Mn2 ion to a radical-Mn2 single chain, further inducing magnetic bistability with a remarkably wide thermal hysteresis of 177K .
3. Creation of Luminescent Materials
- Summary of Application: Anthracene conjugated carboxylic acids, including Anthracene-2,7-dicarboxylic acid, are promising for creating luminescent materials.
- Methods of Application: These acids show different fluorescence responses to various metal ions, indicating potential applications in sensing and detection technologies.
- Results or Outcomes: The development of luminescent materials that can respond to various metal ions.
4. Formation of Highly Porous Nanotubular and Ultramicroporous Metal Organic Frameworks (MOFs)
- Summary of Application: Anthracene-2,7-dicarboxylic acid can be potentially used in the formation of highly porous nanotubular and ultramicroporous metal organic frameworks (MOFs) for greener applications like hydrogen storage, methane storage and gas separation .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The development of MOFs for greener applications like hydrogen storage, methane storage and gas separation .
5. Fluorescent Dye
- Summary of Application: Anthracene-2,6-dicarboxylic acid is an anthracene derivative that is used as a fluorescent dye . It is a functional compound that can be classified as an intercalator and has been shown to have high affinity for DNA .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The development of a fluorescent dye with high affinity for DNA .
6. Cross-linking Agent
- Summary of Application: Anthracene-2,6-dicarboxylic acid can be used as a cross-linking agent to functionalize organic second-order nonlinear optical materials to enhance poling efficiency and temporal stability .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The enhancement of poling efficiency and temporal stability in organic second-order nonlinear optical materials .
7. Photo-induced Electron Transfer
- Summary of Application: Anthracene-based ligands exhibit radical-actuated photochromic behavior, in which ligand with π-conjugations can kinetically stabilize the photogenerated .
- Methods of Application: A series of isostructural chain complexes were synthesized using 9,10-anthracene dicarboxylic acid as a photoactive component . The electron transfer photo-chromic Mn2+ and Zn2 compounds with photogenerated diradicals were confirmed by structures, optical spectra, magnetic analyses, and density functional theory calculations .
- Results or Outcomes: For the Mn2 analog, light irradiation changes the spin topology from a single Mn2 ion to a radical-Mn2 single chain, further inducing magnetic bistability with a remarkably wide thermal hysteresis of 177K .
8. Organic Second-Order Nonlinear Optical Materials
- Summary of Application: Anthracene-2,6-dicarboxylic acid can be used as a cross-linking agent to functionalize organic second-order nonlinear optical materials to enhance poling efficiency and temporal stability .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The enhancement of poling efficiency and temporal stability in organic second-order nonlinear optical materials .
Safety And Hazards
When handling Anthracene-2,6-dicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
anthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYMWLCUICVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576884 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-dicarboxylic acid | |
CAS RN |
138308-89-1 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




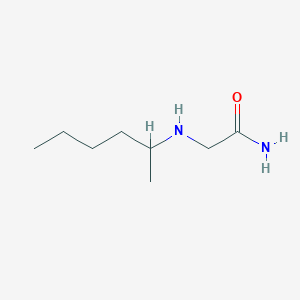

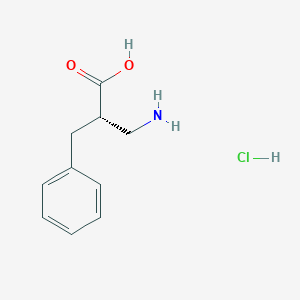
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

